N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide
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Overview
Description
N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide is a chemical compound known for its diverse applications in scientific research. This compound features a bromophenyl group, a hydroxyimino group, and an oxo-butyramide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 4-bromoaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxo compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-Bromo-N-ethylaniline hydrochloride: Used in various chemical syntheses.
Uniqueness
N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H9BrN2O3 |
---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
(E)-N-(4-bromophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,12,15)/b9-6+ |
InChI Key |
WCTMPRQTRDQLII-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CC=C(C=C1)Br)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=C(C=C1)Br)N=O)O |
Origin of Product |
United States |
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